SSAA09E1

SARS-CoV-2 Viral Entry Cathepsin L

Research requiring selective blockade of the cathepsin L-dependent endosomal entry pathway is often confounded by off-target protease effects or compound toxicity. SSAA09E1 offers a mechanistically precise solution. - **Defined Target Activity:** Cathepsin L IC50 = 5.33 µM; no inhibition of cathepsin B at 20 µM. - **Non-Toxic Positive Control:** CC50 >100 µM (SI >16); outperforms fusion inhibitors with lower cytotoxicity. - **Proven Application:** Validated in HIV-1 pseudotyped SARS-CoV S glycoprotein entry assays (EC50 = 6.7 ± 0.4 µM). - **Immediate Supply:** Ready for global shipment as a research-grade biochemical tool.

Molecular Formula C7H9N3S2
Molecular Weight 199.3 g/mol
Cat. No. B15564852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSSAA09E1
Molecular FormulaC7H9N3S2
Molecular Weight199.3 g/mol
Structural Identifiers
InChIInChI=1S/C7H9N3S2/c1-5(9-10-7(8)11)6-3-2-4-12-6/h2-4H,1H3,(H3,8,10,11)/b9-5-
InChIKeyPJVHAJJEMJNPHN-UITAMQMPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SSAA09E1 Entry Inhibitor Overview


SSAA09E1, also known as [(Z)-1-thiophen-2-ylethylideneamino]thiourea, is a small-molecule inhibitor of SARS coronavirus (SARS-CoV) and SARS-CoV-2 viral entry [1]. It functions primarily by blocking the host protease cathepsin L (IC50 = 5.33 µM), which is essential for processing the viral spike (S) glycoprotein during cell entry [1]. This mechanism is distinct from other entry inhibitors that target the ACE2 receptor or membrane fusion [2]. In cell-based assays using HEK293T cells expressing ACE2 and challenged with SARS-CoV S-pseudotyped HIV-1 virus, SSAA09E1 demonstrated an EC50 of 6.7 µM [1].

Why SSAA09E1 Cannot Be Substituted by Other Entry Blockers


SSAA09E1 occupies a precise chemotype space with a unique inhibitory profile against cathepsin L, demonstrating high selectivity over the closely related cysteine protease cathepsin B [1]. Unlike broad-spectrum cathepsin inhibitors, SSAA09E1 shows no inhibition of cathepsin B at concentrations up to 20 µM, which is critical for minimizing off-target effects in host cell protease networks [1]. Furthermore, its viral entry EC50 of 6.7 µM is specific to the cathepsin L-dependent entry pathway, differentiating it from analogs like SSAA09E2 (ACE2 interaction blocker) and SSAA09E3 (membrane fusion inhibitor) which target entirely different steps of the viral life cycle [2]. Simple substitution with another cathepsin L inhibitor without this validated selectivity and pathway-specific efficacy in pseudovirus assays risks unreliable experimental outcomes.

SSAA09E1 vs. Comparator Entry Inhibitors


Mechanism: Cathepsin L vs. ACE2 vs. Fusion

In a direct head-to-head comparison using the same HIV-1/SARS-S pseudotyped virus assay, SSAA09E1, SSAA09E2, and SSAA09E3 were shown to act by three distinct mechanisms [1]. SSAA09E1 specifically blocks cathepsin L activity, a host protease required for processing the viral spike protein, with an EC50 of 6.7 µM [1]. In contrast, SSAA09E2 blocks early interactions of SARS-S with the ACE2 receptor, and SSAA09E3 acts later by preventing viral membrane fusion, neither of which inhibits cathepsin L [1].

SARS-CoV-2 Viral Entry Cathepsin L Host Protease Pseudovirus

Cathepsin L Potency vs. K11777 and E-64d

SSAA09E1 exhibits strong selectivity for cathepsin L, with no inhibition of cathepsin B observed at a concentration of 20 µM, as determined by enzymatic activity assays [1]. This selectivity is a key differentiator from broader-spectrum cysteine protease inhibitors. In the same study, the known cathepsin B inhibitor CA074 was used as a positive control, confirming assay validity [1].

Cathepsin L Cathepsin B Protease Selectivity Off-Target

Cathepsin L Selectivity over Cathepsin B

In a direct enzymatic assay, SSAA09E1 inhibited purified recombinant cathepsin L with an IC50 of 5.33 µM [1]. Under the same assay conditions, SSAA09E3 (another SARS-CoV entry inhibitor from the same series) showed negligible inhibition of cathepsin L activity, confirming its distinct mechanism of action [1]. This establishes SSAA09E1 as the sole cathepsin L-targeting member of the SSAA09E series.

Cathepsin L IC50 Enzymatic Assay

SSAA09E1 Application Scenarios


Endosomal vs. Cell-Surface Entry Pathways

Due to its demonstrated selectivity for cathepsin L (IC50 = 5.33 µM) over cathepsin B (no inhibition at 20 µM), SSAA09E1 is the ideal chemical probe for distinguishing the specific contributions of cathepsin L to SARS-CoV-2 entry in endosomal pathways, without confounding off-target effects on cathepsin B [1]. This is particularly valuable when comparing the endosomal entry route to the TMPRSS2-mediated cell-surface entry route.

Cathepsin L Probe in Non-Viral Contexts

SSAA09E1 serves as a precise tool for blocking the cathepsin L-mediated step of viral entry [1]. This allows researchers to study the later stages of the viral life cycle (e.g., endosomal escape, uncoating) or to validate the mechanism of action of novel entry inhibitors that do not target host proteases, without interference from the ACE2 interaction (blocked by SSAA09E2) or membrane fusion (blocked by SSAA09E3) [2].

Positive Control for Pseudotype Entry Screens

As part of a validated set of three orthogonal entry inhibitors, SSAA09E1 is essential for experiments comparing the relative importance of the three distinct entry pathways (ACE2 binding, cathepsin L activation, and membrane fusion) in various cell types or viral variants [1]. This application is directly supported by the head-to-head data showing divergent mechanisms of action with quantifiable differences in EC50 values (SSAA09E1: 6.7 µM vs. SSAA09E3: 9.7 µM in 293T cells) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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